molecular formula C16H14N2O3 B5885990 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5885990
M. Wt: 282.29 g/mol
InChI Key: IDGBLHUQKHVYFL-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (MMO) is a heterocyclic compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. MMO belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole may exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with DNA.
Biochemical and Physiological Effects:
5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of tumor cells, reduce inflammation, and exhibit antimicrobial activity against various pathogenic bacteria. 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been shown to exhibit analgesic activity and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its diverse biological activities, which make it a promising candidate for the development of novel drugs. However, the limitations of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One of the directions is the development of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-based fluorescent probes for the detection of metal ions. Another direction is the optimization of the synthesis method to improve the yield and purity of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and to explore its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. The synthesis of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, and it has been extensively studied for its diverse biological activities. 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research on 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, including the development of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-based fluorescent probes and the optimization of the synthesis method.

Synthesis Methods

The synthesis of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including cyclization of the corresponding hydrazides, condensation of substituted benzaldehydes with substituted hydrazides, and reaction of substituted benzoic acids with hydrazine hydrate. Among these methods, the cyclization of the corresponding hydrazides is the most commonly used method for the synthesis of 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and analgesic activities. 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-19-12-9-7-11(8-10-12)15-17-16(21-18-15)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGBLHUQKHVYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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